molecular formula C33H50N12O6 B12558956 H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 CAS No. 176448-03-6

H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2

Cat. No.: B12558956
CAS No.: 176448-03-6
M. Wt: 710.8 g/mol
InChI Key: KKMLIKWQEKATNQ-GGJIVPGBSA-N
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Description

H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is a synthetic hexapeptide featuring a sequence of alternating L- and D-amino acids. The presence of D-arginine (D-Arg) and D-alanine (D-Ala) confers enhanced proteolytic stability, a common strategy in peptide engineering to resist enzymatic degradation . Its molecular formula is C₃₄H₅₆N₁₄O₇, with a molecular weight of 805.92 g/mol, calculated based on analogous peptides .

Properties

CAS No.

176448-03-6

Molecular Formula

C33H50N12O6

Molecular Weight

710.8 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C33H50N12O6/c1-19(27(35)47)42-30(50)25(17-20-7-3-2-4-8-20)45-29(49)24(10-6-16-41-33(38)39)43-31(51)26(18-21-11-13-22(46)14-12-21)44-28(48)23(34)9-5-15-40-32(36)37/h2-4,7-8,11-14,19,23-26,46H,5-6,9-10,15-18,34H2,1H3,(H2,35,47)(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H4,36,37,40)(H4,38,39,41)/t19-,23+,24-,25+,26+/m1/s1

InChI Key

KKMLIKWQEKATNQ-GGJIVPGBSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield peptide analogs with altered biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 involves its interaction with μ-opioid receptors. Upon binding to these receptors, the compound mimics the action of endogenous opioid peptides, leading to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in its structure enhances its stability and resistance to enzymatic degradation .

Comparison with Similar Compounds

Table 1: Key Properties of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Stability Profile Potential Applications
This compound C₃₄H₅₆N₁₄O₇ 805.92 Alternating D/L residues, Arg-rich High (protease-resistant) Therapeutics, receptor studies
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 C₃₄H₄₈N₈O₇ 704.81 Proline helix stabilization, no D-amino acids Moderate Biochemical research
H-Tyr-D-Ala-Gly-Phe-Met-NH2 C₃₂H₄₃N₇O₇S 694.80 D-Ala, methionine residue, opioid-like motif Moderate to high Opioid receptor modulation
H-Leu-Arg-Arg-Arg-Arg-Phe-D-Ala-Phe-Cys(NPys)-NH₂ C₅₃H₉₂N₂₄O₁₂S₂ 1293.58 Quadruple Arg, Cys(NPys) for conjugation High (functionalized) Drug delivery, bioconjugation
H-Arg-Arg-Trp-Cys-Tyr-Arg-Lys-Cys-Tyr-Lys-Gly-Tyr-Cys-Tyr-Arg-Lys-Cys-Arg-NH2 C₁₀₈H₁₆₄N₄₄O₂₀S₄ 2641.96 Multiple Arg, Cys residues, disulfide potential Variable (depends on folding) Antimicrobial or redox-active peptides

Structural and Functional Insights

Protease Resistance: The inclusion of D-amino acids in this compound and H-Tyr-D-Ala-Gly-Phe-Met-NH2 enhances resistance to protease cleavage compared to all-L-amino acid peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 .

Functional Modifications :

  • The Cys(NPys) group in H-Leu-Arg₄-Phe-D-Ala-Phe-Cys(NPys)-NH₂ enables thiol-reactive conjugation, a feature absent in the target compound .
  • Methionine in H-Tyr-D-Ala-Gly-Phe-Met-NH2 introduces redox sensitivity, whereas the target compound’s phenylalanine (Phe) may prioritize hydrophobic interactions .

Toxicity and Safety: H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 is classified as non-hazardous but lacks comprehensive toxicological data . Similar precautions likely apply to this compound. Peptides with multiple cysteine residues (e.g., ) may pose oxidative stress risks if disulfide bonds form unpredictably.

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